N-benzyl-1-cyclobutylmethanamine

Overview

Description

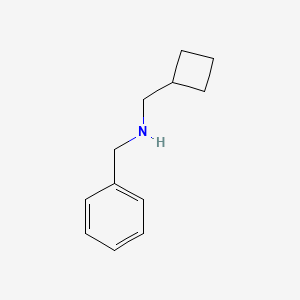

N-benzyl-1-cyclobutylmethanamine is an organic compound with the molecular formula C12H17N and a molecular weight of 175.27 g/mol . It is a benzylamine derivative, characterized by a benzyl group attached to a cyclobutylmethanamine moiety. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-cyclobutylmethanamine typically involves the reaction of benzylamine with cyclobutylmethanone under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable solvent like ethanol or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation techniques with palladium or platinum catalysts can also be employed to achieve efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-cyclobutylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: H2/Pd-C, NaBH4, LiAlH4

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Cyclobutylmethanone, carboxylic acids

Reduction: Cyclobutylmethanamine

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Chemistry

N-benzyl-1-cyclobutylmethanamine serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it valuable in organic synthesis.

Biology

The compound has been investigated for its potential biological activities. It interacts with specific molecular targets, particularly neurotransmitter receptors, influencing pathways related to mood regulation, cognition, and pain perception.

Medicine

This compound is being explored for its therapeutic properties :

- Antidepressant Effects : Animal studies indicate that the compound may reduce depressive-like behaviors, suggesting potential applications in treating mood disorders.

- Analgesic Properties : Research shows that it can diminish pain perception in rodent models through interactions with both opioid and non-opioid pathways.

- Neuroprotective Effects : Preliminary studies suggest that it may exert neuroprotective effects by reducing oxidative stress and modulating inflammatory responses in neuronal tissues.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

| Study | Findings |

|---|---|

| Animal Model Study (2022) | Demonstrated significant antidepressant-like effects in mice, measured by the forced swim test. |

| Pain Response Study (2023) | Showed a dose-dependent analgesic effect in a thermal nociception model. |

| Neuroprotection Study (2024) | Indicated reduction of oxidative stress markers in neuronal cultures treated with the compound. |

These findings highlight the compound's potential as a therapeutic agent for various conditions, including mood disorders and pain management.

Mechanism of Action

The mechanism of action of N-benzyl-1-cyclobutylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound may act as an inhibitor or activator of certain pathways, depending on its structure and the nature of the target . Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

- N-benzylpyrrolidine

- N-benzylpiperidine

- N-benzylcyclohexylamine

Uniqueness

N-benzyl-1-cyclobutylmethanamine is unique due to its cyclobutylmethanamine moiety, which imparts distinct chemical and physical properties compared to other benzylamine derivatives. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific research applications.

Biological Activity

N-benzyl-1-cyclobutylmethanamine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutyl group attached to a benzylamine structure. This configuration may influence its interaction with biological targets, potentially modulating various physiological processes.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. These interactions can lead to modulation of signaling pathways, influencing cellular responses.

Potential Mechanisms Include:

- Receptor Binding: The compound may bind to neurotransmitter receptors, which could affect synaptic transmission.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, altering the biochemical landscape within cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity: In vitro studies have shown that the compound possesses antimicrobial properties against various bacterial strains.

- Cytotoxicity: Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

- Neuropharmacological Effects: The compound's interaction with neurotransmitter systems may suggest applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Cytotoxicity in Cancer Cells

In a series of assays conducted on human breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent cytotoxic effect. At concentrations of 10 µM and above, significant reductions in cell viability were observed, suggesting its potential as an anticancer agent.

Research Findings

Recent mechanistic studies have focused on the enzyme interactions of this compound. For instance, investigations into cytochrome P450 enzymes revealed that the compound could modulate enzyme activity, affecting drug metabolism pathways significantly. This modulation may lead to altered pharmacokinetics for co-administered drugs.

Properties

IUPAC Name |

N-benzyl-1-cyclobutylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-12/h1-3,5-6,12-13H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZDZPJDYKHZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364129 | |

| Record name | N-benzyl-1-cyclobutylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-83-8 | |

| Record name | N-benzyl-1-cyclobutylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.